4-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
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Overview
Description
4-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide, also known as 4-DAMP, is a synthetic compound that has been used as a research tool in a variety of scientific fields. It was first synthesized in 1975 and has since been studied for its potential applications in the areas of biochemistry and physiology. In recent years, 4-DAMP has been used to study the effects of various drugs on the body, as well as its potential in the development of new treatments for various diseases.
Scientific Research Applications
4-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide has been used as a research tool in a variety of scientific fields. In biochemistry, it has been used to study the effects of various drugs on the body, as well as its potential in the development of new treatments for various diseases. In physiology, it has been used to study the effects of various hormones on the body, as well as its potential in the development of new treatments for various conditions. In pharmacology, it has been used to study the effects of various drugs on the body, as well as its potential in the development of new treatments for various conditions.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit the reuptake of serotonin, norepinephrine, and dopamine . These neurotransmitters play a crucial role in mood regulation, alertness, and motivation.
Mode of Action
Similar compounds have been shown to bind potently to the human serotonin, norepinephrine, and dopamine transporters . This binding inhibits the reuptake of these neurotransmitters, increasing their concentration in the synaptic cleft and enhancing neurotransmission .
Biochemical Pathways
It can be inferred from similar compounds that the serotonin, norepinephrine, and dopamine pathways are likely affected . These pathways are involved in various physiological processes, including mood regulation, alertness, and motivation.
Result of Action
Similar compounds have been shown to decrease immobility in animal models predictive of antidepressant activity . They also significantly increase extracellular levels of serotonin and norepinephrine in the medial prefrontal cortex, and of serotonin and dopamine in the core of nucleus accumbens .
Advantages and Limitations for Lab Experiments
The advantages of using 4-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide in laboratory experiments include its relatively low cost and ease of synthesis. Additionally, it is a relatively stable compound, which makes it suitable for long-term storage. However, there are a few limitations to using this compound in laboratory experiments. For example, its mechanism of action is not fully understood, which may limit its usefulness in certain experiments. Additionally, it may interact with other compounds, which may limit its usefulness in certain experiments.
Future Directions
The future directions of 4-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide research include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of new treatments for various diseases. Additionally, further research is needed to explore its potential as an antagonist of various receptors and its potential as a modulator of various neurotransmitters. Additionally, further research is needed to explore its potential as a tool in the development of new drugs and its potential as an adjuvant in existing treatments. Finally, further research is needed to explore its potential as a tool in the diagnosis and treatment of various conditions.
Synthesis Methods
4-({1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is synthesized through a two-step process. The first step involves the reaction of 3,4-dichlorophenylmethylazetidine-3-carboxylic acid with pyridine-2-carboxamide. This reaction is carried out in a basic medium, such as sodium hydroxide or potassium hydroxide, and yields this compound as the product. The second step involves the purification of the product by recrystallization. This process involves dissolving the product in a solvent, such as ethanol, and allowing the solution to cool to room temperature. The product is then filtered off and dried to yield a pure sample of this compound.
properties
IUPAC Name |
4-[1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2/c17-13-2-1-10(5-14(13)18)7-21-8-12(9-21)23-11-3-4-20-15(6-11)16(19)22/h1-6,12H,7-9H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEPHHBTTWLVLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)Cl)Cl)OC3=CC(=NC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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